N-(5-tert-Butyl-2H-pyrazol-3-yl)-4-nitrobenzamide oxime
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Overview
Description
N-(5-tert-Butyl-2H-pyrazol-3-yl)-4-nitrobenzamide oxime is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of physiological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-Butyl-2H-pyrazol-3-yl)-4-nitrobenzamide oxime typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl group and the nitrobenzamide moiety. The final step involves the formation of the oxime group.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction between hydrazine and a 1,3-diketone.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.
Formation of Nitrobenzamide Moiety: The nitrobenzamide moiety is introduced through a nucleophilic substitution reaction between 4-nitrobenzoyl chloride and the pyrazole derivative.
Formation of Oxime Group: The oxime group is formed by reacting the nitrobenzamide derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-Butyl-2H-pyrazol-3-yl)-4-nitrobenzamide oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(5-tert-Butyl-2H-pyrazol-3-yl)-4-nitrobenzamide oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-tert-Butyl-2H-pyrazol-3-yl)-4-nitrobenzamide oxime involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-tert-Butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine
- **N-(5-tert-Butyl-1H-pyrazol-3-yl)propanamide
- **(3-tert-Butyl-1H-pyrazol-5-yl)methanamine
Uniqueness
N-(5-tert-Butyl-2H-pyrazol-3-yl)-4-nitrobenzamide oxime is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
152828-23-4 |
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Molecular Formula |
C14H17N5O3 |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
N'-(5-tert-butyl-1H-pyrazol-3-yl)-N-hydroxy-4-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C14H17N5O3/c1-14(2,3)11-8-12(17-16-11)15-13(18-20)9-4-6-10(7-5-9)19(21)22/h4-8,20H,1-3H3,(H2,15,16,17,18) |
InChI Key |
OAEVYLPNBQGVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)N=C(C2=CC=C(C=C2)[N+](=O)[O-])NO |
Origin of Product |
United States |
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